molecular formula C6H12 B7769873 Cyclohexane CAS No. 68512-15-2

Cyclohexane

Cat. No.: B7769873
CAS No.: 68512-15-2
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane is a colorless, flammable liquid with a distinctive, somewhat sweet odor. It is an alicyclic hydrocarbon with the molecular formula C₆H₁₂, consisting of a ring of six carbon atoms each bonded to two hydrogen atoms. This compound is commonly used as a non-polar solvent and as a chemical intermediate in various industrial processes .

Mechanism of Action

Target of Action

Cyclohexane is a cycloalkane with the molecular formula C6H12 . It is a non-polar compound and is mainly used for the industrial production of adipic acid and caprolactam, which are precursors to nylon

Mode of Action

This compound, due to its chemical structure, can adopt non-planar conformations, virtually eliminating eclipsing and angle strain . This property allows this compound to participate in various chemical reactions, including oxidation and hydrogenation . For instance, in the industrial production of adipic acid and caprolactam, this compound is oxidized to cyclohexanol and then further to cyclohexanone .

Biochemical Pathways

This compound can be degraded by certain bacteria, such as Brachymonas petroleovorans CHX . The degradation pathway involves the oxidation of this compound to cyclohexanol by an enzyme similar to butane monooxygenase . Cyclohexanol is then further oxidized to cyclohexanone, and eventually to adipate . Adipate can be further degraded into carbon dioxide via a beta-oxidation process .

Pharmacokinetics

This compound is a volatile substance that can be absorbed through inhalation, ingestion, or skin contact . It is lipophilic, meaning it can easily diffuse through tissues, including neural tissue .

Result of Action

In humans, exposure to this compound can lead to headaches, sleepiness, dizziness, limb weakness, motor changes, and verbal memory impairment . In mice, exposure to this compound has been shown to cause behavioral alterations, reactive gliosis, microglial reactivity, and oxidative stress in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the catalytic activity of this compound in chemical reactions can be affected by factors such as the type of catalyst used, reaction temperature, and reaction time . Additionally, the degradation of this compound by bacteria can be influenced by factors such as the presence of oxygen and the specific strain of bacteria .

Biochemical Analysis

Biochemical Properties

Cyclohexane is a nonpolar molecule and does not readily participate in biochemical reactions. It does not naturally interact with enzymes, proteins, or other biomolecules in the body. Certain bacteria, such as Brachymonas petroleovorans CHX, can metabolize this compound, transforming it into cyclohexanol .

Cellular Effects

In humans, this compound exposure can produce headaches, sleepiness, dizziness, limb weakness, motor changes, and verbal memory impairment . In mice, this compound exposure has been shown to cause behavioral alterations, reactive gliosis, microglial reactivity, and oxidative stress in the brain .

Molecular Mechanism

In certain bacteria, this compound is metabolized by a cytochrome P450 monooxygenase, which transforms this compound into cyclohexanol .

Temporal Effects in Laboratory Settings

This compound rapidly interconverts between two stable chair conformations because of the ease of bond rotation . The energy barrier is about 45 kJ/mol, and the thermal energies of the molecules at room temperature are great enough to cause about 1 million interconversions to occur per second .

Dosage Effects in Animal Models

In animal models, exposure to high concentrations of this compound can lead to neurological disorders, including psychiatric diseases such as depression, anxiety, bipolar mood disorder, and addiction . The specific effects can vary depending on the dosage and duration of exposure .

Metabolic Pathways

This compound does not naturally participate in metabolic pathways in the human body. Certain bacteria can metabolize this compound through a series of reactions that transform it into cyclohexanol .

Transport and Distribution

This compound, being a small and nonpolar molecule, can easily cross cell membranes and distribute throughout tissues. It does not specifically interact with transporters or binding proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane is primarily synthesized through the hydrogenation of benzene. This process can be carried out in both liquid and gaseous phases using different metal-based catalysts. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to produce cyclohexanol and cyclohexanone. This reaction typically involves the use of oxidizing agents such as molecular oxygen, nitric acid, or hydrogen peroxide under controlled conditions .

Reduction: this compound itself is a saturated hydrocarbon and does not undergo reduction reactions. its derivatives, such as cyclohexanone, can be reduced to cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: this compound can undergo halogenation reactions, where one or more hydrogen atoms are replaced by halogen atoms. For example, chlorination of this compound in the presence of ultraviolet light produces chlorothis compound .

Major Products:

  • Cyclohexanol
  • Cyclohexanone
  • Chlorothis compound

Scientific Research Applications

Comparison with Similar Compounds

    Hexane: A straight-chain alkane with the same molecular formula (C₆H₁₂) but different structure.

    Cyclohexene: An unsaturated cyclic hydrocarbon with a double bond.

    Cyclopentane: A five-membered ring hydrocarbon.

Uniqueness of this compound: this compound is unique due to its ability to adopt strain-free conformations, such as the chair form, which minimizes angle and torsional strain. This property makes this compound more stable and less reactive compared to other cyclic hydrocarbons .

Properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
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Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane
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Cyclohexane
Reactant of Route 3
Cyclohexane
Reactant of Route 4
Cyclohexane
Reactant of Route 5
Cyclohexane
Reactant of Route 6
Cyclohexane
Customer
Q & A

ANone: Cyclohexane has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

ANone: While specific spectroscopic data isn't extensively discussed in these papers, this compound's structure can be confirmed through techniques like 1H NMR and 13C NMR. These would show characteristic signals for the equivalent methylene (CH2) groups in the this compound ring. Infrared (IR) spectroscopy would reveal prominent peaks for C-H stretches and C-C vibrations.

A: Yes, this compound exhibits good miscibility with a range of organic solvents. For instance, it is completely miscible with benzene, toluene, and many other hydrocarbons. Research has explored its use in ternary solvent mixtures for solubility studies. []

A: Yes, this compound is a valuable starting material for the industrial production of cyclohexanol and cyclohexanone (KA oil) through catalytic oxidation. [, ] Various catalysts, including metal and metal oxide loaded silica catalysts, have been explored for this process.

A: Research indicates that adding acetic acid to the gas-phase oxidative dehydrogenation of this compound over an α1-VOPO4 catalyst significantly increases the selectivity towards cyclohexene. [] This effect is attributed to acetic acid preferentially adsorbing onto the catalyst's active sites, creating isolated sites that favor cyclohexene desorption and prevent further oxidation.

A: Computational methods play a vital role in studying this compound chemistry. For example, density functional theory (DFT) calculations have been employed to investigate the stability and conformational preferences of this compound derivatives. [, ] These calculations provide insights into molecular geometries, energetics, and potential energy surfaces, aiding in the interpretation of experimental results.

A: Yes, detailed chemical kinetic models have been developed to simulate this compound oxidation at both low and high temperatures. [] These models incorporate reaction rate rules and potential energy diagrams to describe the complex reaction network involved. Validated against experimental data, these models provide valuable insights into the reaction mechanism and help optimize reaction conditions.

A: One study explored how substituents on the phenyl rings of iron tetraphenylporphyrin catalysts influenced the oxidation of various hydrocarbons, including this compound. [] Bulky substituents near the iron center improved catalyst lifetime by hindering bimolecular self-destruction. Electron-withdrawing substituents also led to higher yields.

A: Absolutely. Research on dipeptides containing this compound analogues of phenylalanine demonstrated that the cis isomers exhibited distinct conformational preferences depending on the orientation of the this compound ring. [] These subtle structural differences led to variations in their tendencies to adopt specific β-turn structures.

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